molecular formula C7H14ClNO2 B2655195 Methyl 2-(3-aminocyclobutyl)acetate hydrochloride CAS No. 2361594-95-6

Methyl 2-(3-aminocyclobutyl)acetate hydrochloride

Cat. No.: B2655195
CAS No.: 2361594-95-6
M. Wt: 179.64
InChI Key: ORRPBBWOUPVSJR-KYOXOEKESA-N
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Scientific Research Applications

Methyl 2-(3-aminocyclobutyl)acetate hydrochloride has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

Preparation Methods

The synthesis of Methyl 2-(3-aminocyclobutyl)acetate hydrochloride involves several steps. One common method includes the reaction of 3-aminocyclobutanecarboxylic acid with methanol in the presence of hydrochloric acid to form the ester . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2-(3-aminocyclobutyl)acetate hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminocyclobutyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The ester group can undergo hydrolysis, releasing the active form of the compound that can interact with biological pathways .

Comparison with Similar Compounds

Methyl 2-(3-aminocyclobutyl)acetate hydrochloride can be compared with similar compounds such as:

  • Methyl 2-(3-aminocyclopropyl)acetate hydrochloride
  • Methyl 2-(3-aminocyclopentyl)acetate hydrochloride
  • Methyl 2-(3-aminocyclohexyl)acetate hydrochloride

These compounds share similar structures but differ in the size and flexibility of the cycloalkyl ring. This compound is unique due to its four-membered cyclobutyl ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions .

Properties

IUPAC Name

methyl 2-(3-aminocyclobutyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)4-5-2-6(8)3-5;/h5-6H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRPBBWOUPVSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361594-95-6, 2378503-10-5, 2126163-26-4
Record name rac-methyl 2-[(1r,3r)-3-aminocyclobutyl]acetate hydrochloride
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Record name methyl 2-[(1s,3s)-3-aminocyclobutyl]acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl 2-(3-aminocyclobutyl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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